N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-6-ethoxypyridine-3-carboxamide N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-6-ethoxypyridine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 2097930-25-9
VCID: VC11796855
InChI: InChI=1S/C17H18N2O3/c1-2-21-16-8-7-12(9-18-16)17(20)19-10-13-11-22-15-6-4-3-5-14(13)15/h3-9,13H,2,10-11H2,1H3,(H,19,20)
SMILES: CCOC1=NC=C(C=C1)C(=O)NCC2COC3=CC=CC=C23
Molecular Formula: C17H18N2O3
Molecular Weight: 298.34 g/mol

N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-6-ethoxypyridine-3-carboxamide

CAS No.: 2097930-25-9

Cat. No.: VC11796855

Molecular Formula: C17H18N2O3

Molecular Weight: 298.34 g/mol

* For research use only. Not for human or veterinary use.

N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-6-ethoxypyridine-3-carboxamide - 2097930-25-9

Specification

CAS No. 2097930-25-9
Molecular Formula C17H18N2O3
Molecular Weight 298.34 g/mol
IUPAC Name N-(2,3-dihydro-1-benzofuran-3-ylmethyl)-6-ethoxypyridine-3-carboxamide
Standard InChI InChI=1S/C17H18N2O3/c1-2-21-16-8-7-12(9-18-16)17(20)19-10-13-11-22-15-6-4-3-5-14(13)15/h3-9,13H,2,10-11H2,1H3,(H,19,20)
Standard InChI Key SARPEFYYJAXMCY-UHFFFAOYSA-N
SMILES CCOC1=NC=C(C=C1)C(=O)NCC2COC3=CC=CC=C23
Canonical SMILES CCOC1=NC=C(C=C1)C(=O)NCC2COC3=CC=CC=C23

Introduction

Chemical Identity and Structural Analysis

N-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-6-ethoxypyridine-3-carboxamide is a heterocyclic organic compound featuring a benzofuran moiety linked to a pyridine-carboxamide scaffold. The IUPAC name delineates its structure:

  • A 2,3-dihydro-1-benzofuran ring (a bicyclic system with fused benzene and furan rings, saturated at the furan oxygen) substituted at the 3-position with a methyl group.

  • The methyl group connects to a 6-ethoxypyridine-3-carboxamide group, where the pyridine ring bears an ethoxy substituent at position 6 and a carboxamide at position 3.

Table 1: Key Molecular Descriptors

PropertyValue/Description
Molecular FormulaC₁₈H₂₀N₂O₃
Molecular Weight324.36 g/mol (calculated)
IUPAC NameN-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-6-ethoxypyridine-3-carboxamide
Key Functional GroupsBenzofuran, pyridine, ethoxy, carboxamide

The structural similarity to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-ethoxypyridine-3-carboxamide (PubChem CID 2116583) , which shares a related bicyclic ether system, suggests comparable physicochemical behaviors, such as moderate polarity and solubility in organic solvents.

Synthesis and Reaction Pathways

While no explicit synthesis route for this compound is documented, a plausible method can be inferred from multicomponent reactions (MCRs) and catalytic strategies used for analogous heterocycles. For example, InCl₃-catalyzed one-pot syntheses under ultrasound irradiation have been effective for assembling pyrano[2,3-c]pyrazole derivatives . Adapting such protocols:

  • Formation of the Benzofuran Core:

    • Cyclization of substituted catechol derivatives with α,β-unsaturated carbonyl compounds could yield the 2,3-dihydrobenzofuran scaffold.

  • Carboxamide Coupling:

    • Reaction of 6-ethoxynicotinic acid with benzofuran-3-ylmethanamine via peptide coupling agents (e.g., EDC/HOBt) would form the target carboxamide.

Table 2: Hypothetical Reaction Conditions

StepReagents/Conditions
Benzofuran synthesisCatechol, allyl bromide, BF₃·Et₂O, 80°C
Carboxamide coupling6-Ethoxynicotinic acid, EDC, HOBt, DMF

Ultrasound irradiation, as demonstrated in pyranopyrazole syntheses , could enhance reaction efficiency and yield by promoting rapid mixing and energy transfer.

Physicochemical Properties

The compound’s properties are extrapolated from its molecular structure and analogs:

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the carboxamide and ether groups. Limited aqueous solubility.

  • Stability: Likely stable under ambient conditions but susceptible to hydrolysis under strongly acidic or basic conditions owing to the ethoxy and carboxamide groups.

  • Spectroscopic Signatures:

    • IR: Stretching vibrations for amide C=O (~1650 cm⁻¹), aromatic C=C (~1600 cm⁻¹), and ether C-O (~1250 cm⁻¹).

    • NMR: Distinct signals for the benzofuran protons (δ 6.5–7.5 ppm), pyridine ring (δ 8.0–8.5 ppm), and ethoxy group (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂).

Applications and Future Directions

N-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-6-ethoxypyridine-3-carboxamide holds promise in multiple domains:

  • Pharmaceutical Development: As a lead compound for neurodegenerative or inflammatory diseases.

  • Agrochemicals: Functionalized benzofurans are explored as eco-friendly pesticides.

Further studies should prioritize:

  • Synthetic Optimization: Scaling up production using green chemistry principles.

  • In Vitro Screening: Assessing cytotoxicity, target affinity, and metabolic stability.

  • Structural Modifications: Exploring substituent effects on bioactivity and pharmacokinetics.

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